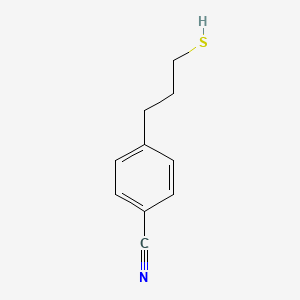
4-(3-Mercaptopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Mercaptopropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a 3-mercaptopropyl chain
准备方法
The synthesis of 4-(3-Mercaptopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
4-(3-Mercaptopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.
科学研究应用
4-(3-Mercaptopropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its thiol group can be utilized in the formation of metal-thiol complexes, which are valuable in catalysis and material science.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, through thiol-reactive chemistry. This allows for the study of protein function and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its ability to form stable complexes with metals may have implications for drug delivery and imaging.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 4-(3-Mercaptopropyl)benzonitrile involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular pathways and processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
相似化合物的比较
4-(3-Mercaptopropyl)benzonitrile can be compared with other similar compounds, such as:
4-Mercaptobenzonitrile: Lacks the propyl chain, resulting in different reactivity and applications.
3-Mercaptopropylamine: Contains an amine group instead of a nitrile group, leading to different chemical properties and uses.
4-(3-Aminopropyl)benzonitrile:
The uniqueness of this compound lies in the combination of the benzonitrile and 3-mercaptopropyl groups, which confer distinct chemical properties and versatility in various applications.
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
InChI 键 |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCS)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



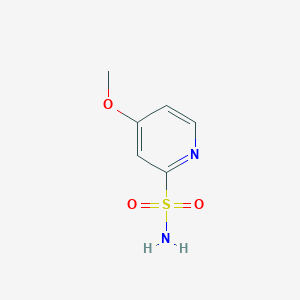
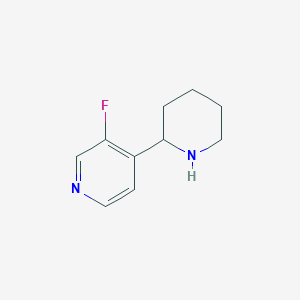


![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)

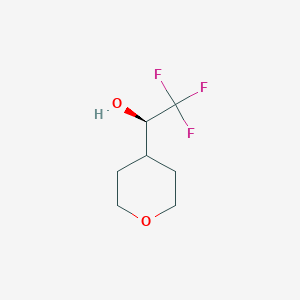
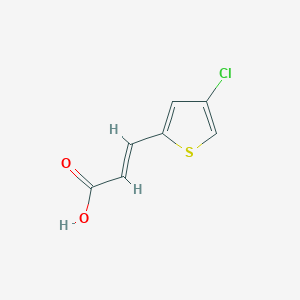
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
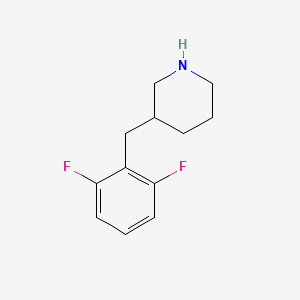


![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
